1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole
Description
1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole is a modified nucleoside derivative characterized by a 3-nitropyrrole base linked to a 2-deoxyribofuranose sugar. The 5'-hydroxyl group of the sugar is protected by a dimethoxytrityl (DMTr) group, a common strategy in oligonucleotide synthesis to block undesired reactions during solid-phase synthesis . This compound is commercially available (≥95% purity) and is utilized in DNA sequencing and PCR applications due to its role as a universal base analog, enabling flexible base pairing with multiple nucleotides .
Properties
IUPAC Name |
(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-nitropyrrol-1-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O7/c1-36-25-12-8-22(9-13-25)30(21-6-4-3-5-7-21,23-10-14-26(37-2)15-11-23)38-20-28-27(33)18-29(39-28)31-17-16-24(19-31)32(34)35/h3-17,19,27-29,33H,18,20H2,1-2H3/t27-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBBZTYITRNLKB-ZGIBFIJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=C5)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=C5)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole typically involves the following steps:
Protection of the Hydroxyl Group: The 5’-hydroxy group of beta-D-2-deoxyribofuranose is protected using dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction forms the 5’-O-(dimethoxytrityl)-beta-D-2-deoxyribofuranose intermediate.
Glycosylation: The protected sugar is then glycosylated with 3-nitropyrrole using a suitable glycosyl donor and catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to yield the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Utilizing large reactors to carry out the protection and glycosylation reactions.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures, including NMR and HPLC analysis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethoxytrityl group can be removed under acidic conditions, such as treatment with dichloroacetic acid, to yield the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Dichloroacetic acid, toluene or dichloromethane as solvents.
Major Products Formed:
Reduction: 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-aminopyrrole.
Substitution: 1-(beta-D-2-deoxyribofuranosyl)-3-nitropyrrole.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula and a molecular weight of approximately 370.41 g/mol. Its structure includes a nitropyrrole moiety, which is known for its reactivity and potential biological activity. The dimethoxytrityl protecting group enhances stability and solubility, making it suitable for various applications in nucleic acid chemistry and drug development .
Nucleic Acid Chemistry
One of the primary applications of 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole is in the synthesis of modified oligonucleotides. The compound serves as a phosphoramidite building block for the preparation of nucleic acids with enhanced properties, such as increased stability against nucleases and improved binding affinity to target sequences. This is particularly relevant in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing applications .
Anticancer Research
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The nitropyrrole moiety may contribute to this activity by generating reactive oxygen species or by interfering with cellular signaling pathways essential for cancer cell proliferation . Studies are ongoing to evaluate its efficacy in combination therapies with existing chemotherapeutics.
Drug Delivery Systems
The compound's ability to form stable complexes with nucleic acids makes it a candidate for use in drug delivery systems. By conjugating therapeutic agents to oligonucleotides containing this compound, researchers aim to enhance the targeted delivery of drugs to specific tissues or cells, thereby improving therapeutic outcomes while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole involves its role as a protected nucleotide analog. The dimethoxytrityl group protects the hydroxyl group during oligonucleotide synthesis, preventing unwanted side reactions. Upon removal of the protecting group, the free hydroxyl group can participate in further coupling reactions, allowing the synthesis of longer oligonucleotide chains. The nitro group can be reduced to an amino group, enabling further functionalization and modification of the nucleotide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Base Modifications and Universal Base Behavior
The 3-nitropyrrole moiety distinguishes this compound from natural nucleobases. Unlike canonical bases (A, T, C, G), 3-nitropyrrole lacks strict Watson-Crick hydrogen-bonding preferences, allowing it to pair with multiple bases. Key comparisons include:
- 1-(β-D-2-Deoxyribofuranosyl)-3-nitropyrrole: The non-tritylated precursor exhibits similar universal base behavior but lacks the DMTr protection, making it less stable in synthetic oligonucleotide workflows. NMR studies show its incorporation into DNA duplexes causes minimal structural distortion compared to unmodified DNA .
- 5-Nitroindole: Another universal base analog. While 5-nitroindole shows stronger stacking interactions, 3-nitropyrrole provides better thermodynamic stability in mismatched duplexes due to its smaller size and reduced steric hindrance .
Table 1: Base Pairing Properties
*ΔTm relative to unmodified DNA duplex.
Sugar Modifications and Protecting Groups
The DMTr group at the 5'-position is critical for solubility and stepwise synthesis. Comparisons with other protected nucleosides:
- 5'-O-Dimethoxytrityl-3'-O-nosyl-thymidine: Features a nosyl (nitrophenylsulfonyl) group at the 3'-position. While the DMTr group enhances solubility, the nosyl group increases steric bulk, reducing coupling efficiency in solid-phase synthesis compared to the 3-nitropyrrole derivative .
- 1-[5-O-(4,4′-Dimethoxytrityl)-2,3-O-isopropylidene-4-methoxy-α-L-lyxofuranosyl]uracil: Contains an isopropylidene ring, which rigidifies the sugar but limits post-synthetic deprotection flexibility. The 3-nitropyrrole derivative’s 2-deoxyribose offers greater conformational adaptability .
Biological Activity
1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole, often referred to as DMT-dR-3NP, is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a nitropyrrole moiety, which is known for its ability to interact with nucleic acids, influencing their stability and functionality.
Structural Characteristics
- Chemical Formula : C34H32N2O6
- Molecular Weight : 580.63 g/mol
- CAS Number : 869355-18-0
The compound features a dimethoxytrityl (DMT) protecting group, which enhances its stability and solubility in biological systems. The nitropyrrole moiety is particularly interesting due to its ability to act as a universal base in nucleic acid structures, which can lead to diverse applications in gene therapy and molecular diagnostics.
Interaction with Nucleic Acids
Research has indicated that 3-nitropyrrole can be incorporated into DNA and RNA structures, affecting their stability and hybridization properties. Notably, studies have shown that:
- Duplex Stability : The incorporation of 3-nitropyrrole into DNA duplexes does not significantly destabilize the structure compared to mismatches, suggesting that it can be used as a versatile building block in nucleic acid synthesis .
- Triplex Formation : However, when incorporated into triplex structures, 3-nitropyrrole can drastically reduce stability, indicating that its role may vary significantly depending on the nucleic acid context .
Case Studies
- Nucleic Acid Therapeutics :
- Antimicrobial Research :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C34H32N2O6 |
| Molecular Weight | 580.63 g/mol |
| CAS Number | 869355-18-0 |
| Stability in Duplexes | Comparable to canonical bases |
| Stability in Triplexes | Significantly destabilizing |
Q & A
Q. What are the key synthetic routes for preparing 1-(5-O-(dimethoxytrityl)-β-D-2-deoxyribofuranosyl)-3-nitropyrrole, and how do protective groups influence yield?
The synthesis typically involves sequential protective group chemistry. The dimethoxytrityl (DMTr) group is introduced at the 5'-OH of the deoxyribose moiety to block undesired side reactions during nucleoside coupling. A common method starts with 1-(β-D-2-deoxyribofuranosyl)-3-nitropyrrole, where the 5'-OH is selectively protected using 4,4'-dimethoxytrityl chloride in anhydrous pyridine . The reaction efficiency (~80–90% yield) depends on strict anhydrous conditions and stoichiometric control of DMTr chloride. Post-synthesis, silica gel chromatography with gradient elution (e.g., 0–5% methanol in dichloromethane) is used for purification.
Q. How does the 3-nitropyrrole moiety affect the stability of oligonucleotide duplexes compared to natural bases?
The 3-nitropyrrole group acts as a universal base analog, lacking hydrogen-bonding interactions but maintaining duplex stability through hydrophobic and stacking interactions. Studies show that DNA duplexes containing this analog exhibit thermal melting temperatures () reduced by 5–8°C compared to natural bases, depending on sequence context. For example, in the sequence d(CATGXGTAC)·d(GTACCAYTG) (X = 3-nitropyrrole), decreased by 6.5°C, attributed to reduced base stacking . Stability can be assessed via UV-monitored thermal denaturation experiments in phosphate buffer (pH 7.0, 100 mM NaCl).
Advanced Research Questions
Q. How can NMR and X-ray crystallography resolve structural discrepancies in base-pairing behavior of 3-nitropyrrole-containing oligonucleotides?
Contradictions arise from differing observations: NMR suggests syn-conformation of 3-nitropyrrole in B-DNA duplexes with the nitro group oriented toward the major groove, while X-ray structures of RNA analogs show anti-conformation. To resolve this, researchers use restrained molecular dynamics guided by NOE (Nuclear Overhauser Effect) data from 2D - NMR spectra. For instance, the NMR structure of d(CATGXGTAC)·d(GTACCAYTG) (X = 3-nitropyrrole) confirmed syn-conformation and major groove displacement of the nitro group, validated by <3 Å resolution . Contrastingly, RNA polymerase complexes (e.g., poliovirus RdRP) favor anti-conformation during incorporation, highlighting context-dependent behavior .
Q. What experimental design optimizes mutagenesis studies using this compound in viral RNA-dependent RNA polymerases (RdRPs)?
To evaluate mutagenic potential:
Triphosphate Preparation : Convert the nucleoside to its triphosphate (3-NPNTP) via phosphorylation (e.g., using nucleoside kinases or chemical phosphorylation with POCl).
Kinetic Assays : Measure incorporation efficiency using steady-state kinetics (e.g., ) with RdRP and RNA templates. For poliovirus RdRP, 3-NPNTP showed 100-fold slower incorporation than ribavirin triphosphate, with template specificity (preference for A/U over G/C) .
Error Rate Quantification : Use next-gen sequencing of viral progeny after passaging in the presence of 3-NPNTP. Compare mutation frequency to controls (e.g., ribavirin).
Q. How do contradictory findings on duplex stability in triplex vs. duplex DNA inform the design of sequence-specific probes?
While 3-nitropyrrole stabilizes duplex DNA via stacking, it destabilizes triplex structures by disrupting Hoogsteen hydrogen bonding. For example, in triplex-forming sequences (e.g., d(TX)·d(A)·d(T)), decreases by 12°C compared to natural T·A-T triplexes. This property can be exploited to design "lure" probes for selective duplex formation in hybridization assays:
- Use 3-nitropyrrole at mismatch-prone positions to reduce off-target triplex binding.
- Validate via electrophoretic mobility shift assays (EMSAs) under varying pH (5.5–7.5) .
Methodological Considerations
Q. What analytical techniques are critical for characterizing the stereochemical purity of this compound?
- HPLC : Use reversed-phase C18 columns (acetonitrile/0.1 M TEAA buffer) to separate β-D anomers from α-D byproducts. Retention times for β-D configurations are typically 1.2–1.5x longer.
- Circular Dichroism (CD) : Confirm sugar puckering (C2'-endo for B-DNA) via characteristic CD spectra (positive peak at 275 nm, negative at 245 nm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (e.g., m/z 612.2 for CHNO).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
